
2-(4-Methoxyphenoxy)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenoxy)butan-1-ol is an organic compound with the molecular formula C11H16O3. It is a derivative of butanol, where the hydroxyl group is attached to a butane chain substituted with a 4-methoxyphenoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(4-Methoxyphenoxy)butan-1-ol involves the reaction of 4-methoxyphenol with 1-bromo-2-butene in the presence of a base, followed by reduction of the resulting intermediate. The reaction typically proceeds as follows:
Step 1: 4-Methoxyphenol reacts with 1-bromo-2-butene in the presence of a base such as potassium carbonate (K2CO3) to form 2-(4-methoxyphenoxy)but-2-ene.
Step 2: The intermediate 2-(4-methoxyphenoxy)but-2-ene is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenoxy)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium dichromate (K2Cr2O7) in acidic conditions.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium dichromate (K2Cr2O7) in sulfuric acid (H2SO4).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles like halides or amines in the presence of a base.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Different alcohol derivatives.
Substitution: Substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenoxy)butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenoxy)butan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules. The phenoxy group can undergo electrophilic aromatic substitution, influencing the compound’s behavior in different chemical environments.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methoxyphenyl)ethanol: Similar structure but with a shorter carbon chain.
4-(4-Methoxyphenyl)-1-butanol: Similar structure but with a different substitution pattern.
Uniqueness
2-(4-Methoxyphenoxy)butan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a phenoxy group with a butanol backbone makes it versatile for various applications in research and industry.
Propiedades
Número CAS |
106815-73-0 |
|---|---|
Fórmula molecular |
C11H16O3 |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
2-(4-methoxyphenoxy)butan-1-ol |
InChI |
InChI=1S/C11H16O3/c1-3-9(8-12)14-11-6-4-10(13-2)5-7-11/h4-7,9,12H,3,8H2,1-2H3 |
Clave InChI |
GBNGWVAFHGSBKR-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)OC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Prop-2-en-1-yl)sulfanyl]propanenitrile](/img/structure/B14327923.png)
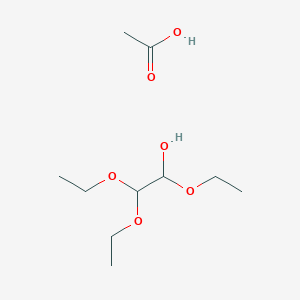
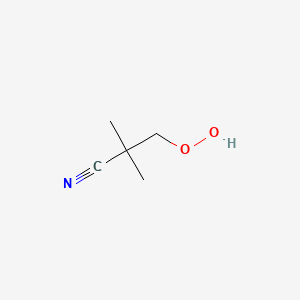
![2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene](/img/structure/B14327937.png)
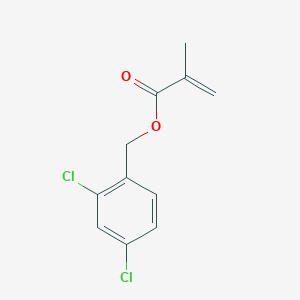
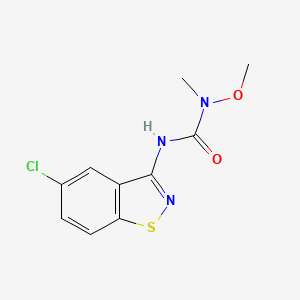
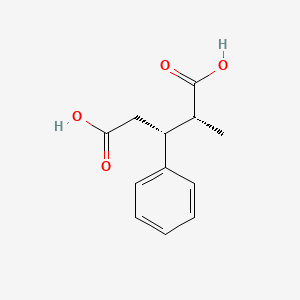
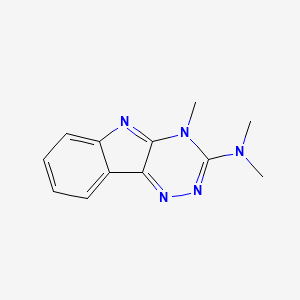

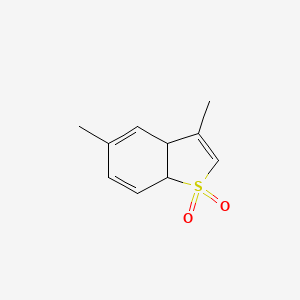
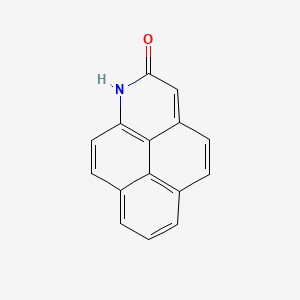
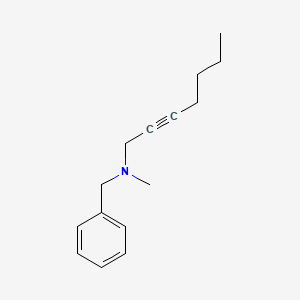
![N-Ethyl-2-[(2-fluorophenyl)methoxy]ethan-1-amine](/img/structure/B14327999.png)
![8,8'-[Carbonylbis(azanediyl[1,1'-biphenyl]-2,3'-diylcarbonylazanediyl)]di(naphthalene-1,3,5-trisulfonic acid)](/img/structure/B14328007.png)
